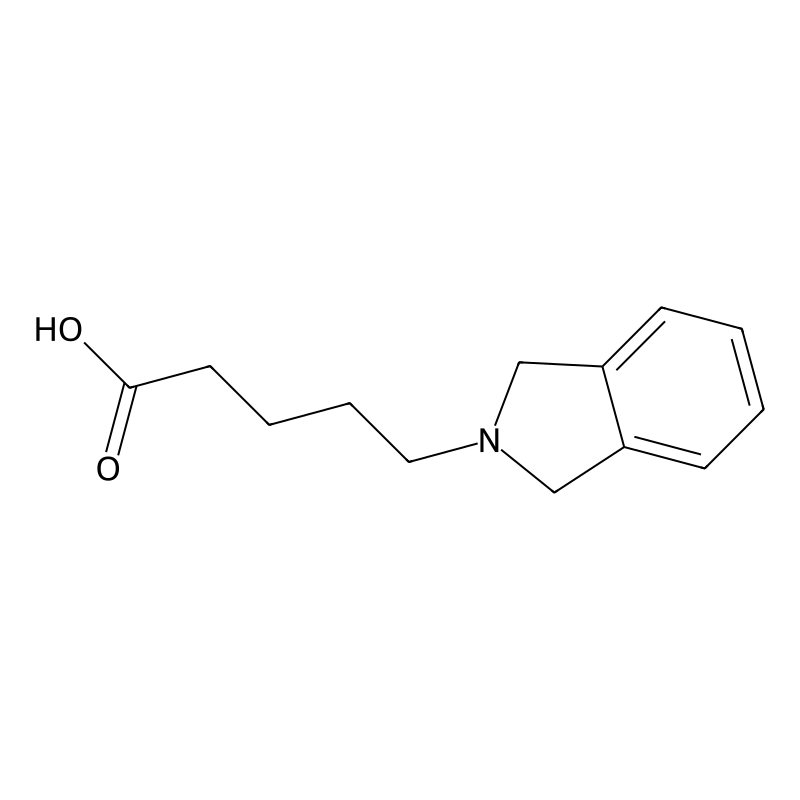

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is an organic molecule being investigated for its potential to inhibit DNA helicase enzymes in Staphyloccocus aureus bacteria. DNA helicase enzymes are crucial for unwinding the DNA double helix during various cellular processes like replication and repair . Inhibiting these enzymes disrupts these processes, potentially hindering bacterial growth and reproduction.

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is an organic compound characterized by its unique structure, which includes a pentanoic acid moiety linked to a 1,3-dihydroisoindole group. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of approximately 219.29 g/mol . This compound is notable for its potential biological activities, particularly as a DNA helicase inhibitor, which suggests its relevance in the study of bacterial infections and genetic processes .

The chemical reactivity of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid can be explored through various reactions typical of carboxylic acids and amines. Key types of reactions include:

- Esterification: Reacting with alcohols can yield esters.

- Amide Formation: The carboxylic acid can react with amines to form amides.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential inhibitor of Staphylococcus DNA helicase, indicating its role in bacterial DNA replication processes . This property makes it a candidate for further research in antibiotic development. Additionally, some studies suggest that compounds with similar structures may possess immunomodulating effects, although specific data on this compound's immunological activity remain limited .

The synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid typically involves multi-step organic reactions:

- Formation of the Isoindole Ring: Starting from suitable precursors (like phthalic anhydride), the isoindole structure is formed through cyclization reactions.

- Alkylation: The isoindole derivative is then reacted with pentanoic acid or its derivatives to form the final compound.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods are essential for obtaining high-purity compounds for biological testing.

The primary applications of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid include:

- Research in Antibiotics: Its potential as a DNA helicase inhibitor positions it as a candidate for developing new antibacterial agents.

- Pharmaceutical Development: Given its unique structure, it may also be explored for other therapeutic uses in treating diseases linked to DNA replication.

Interaction studies are crucial for understanding how 5-(1,3-dihydroisoindol-2-yl)pentanoic acid interacts with biological systems. Preliminary investigations suggest that it may bind to specific protein targets involved in DNA replication and repair processes. Further studies using techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy could elucidate these interactions more clearly.

Several compounds share structural similarities with 5-(1,3-dihydroisoindol-2-yl)pentanoic acid. These include:

The uniqueness of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid lies in its specific combination of functional groups and structural features that may confer distinct biological activities not found in its analogs.

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid represents a distinctive heterocyclic compound featuring a fully reduced isoindoline core structure covalently linked to a pentanoic acid chain [1]. The molecular formula C₁₃H₁₇NO₂ corresponds to a molecular weight of 219.28 grams per mole, with the Chemical Abstracts Service registry number 312606-96-5 [2]. The compound's International Union of Pure and Applied Chemistry nomenclature designation is 5-(1,3-dihydro-2H-isoindol-2-yl)pentanoic acid [2].

The molecular architecture consists of a saturated isoindoline heterocyclic system characterized by a fused benzopyrrole ring structure where the nitrogen atom serves as the point of attachment for a five-carbon aliphatic chain terminating in a carboxylic acid functional group [1] [3]. The Simplified Molecular Input Line Entry System representation C1C2=CC=CC=C2CN1CCCCC(=O)O provides a detailed connectivity map, illustrating the structural relationship between the aromatic benzene ring, the saturated pyrrolidine component, and the extended alkyl carboxylic acid substituent [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight (g/mol) | 219.28 |

| Chemical Abstracts Service Number | 312606-96-5 |

| International Union of Pure and Applied Chemistry Name | 5-(1,3-dihydro-2H-isoindol-2-yl)pentanoic acid |

| Simplified Molecular Input Line Entry System | C1C2=CC=CC=C2CN1CCCCC(=O)O |

| International Chemical Identifier Key | MAIUSPSELRFJHV-UHFFFAOYSA-N |

The isoindoline core structure represents the fully reduced form of the isoindole heterocyclic system, distinguished from the aromatic 2H-isoindole by the saturation of the pyrrole ring component [3] [4]. This reduction confers enhanced stability compared to the labile ortho-quinoid structure characteristic of the aromatic isoindole system [3]. The pentanoic acid substituent extends from the nitrogen atom through a five-carbon alkyl chain, providing the compound with amphiphilic properties due to the combination of the lipophilic heterocyclic core and the hydrophilic carboxylic acid terminus [1].

Crystallographic Analysis and Solid-State Properties

Crystallographic investigation of structurally related isoindole pentanoic acid derivatives provides valuable insights into the solid-state organization of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid [5] [6]. The crystal system analysis of the closely related compound (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid reveals an orthorhombic crystal lattice with space group P2₁2₁2₁ [5] [6].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 5.8790(5) |

| Unit Cell b (Å) | 12.5223(16) |

| Unit Cell c (Å) | 18.029(3) |

| Unit Cell Volume (ų) | 1327.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.237 |

The crystallographic data demonstrates that the isoindoline ring system adopts a coplanar configuration with the five-membered and six-membered rings exhibiting minimal deviation from planarity [5] [6]. The dihedral angle between the constituent rings measures approximately 1.0 degrees, indicating substantial π-electron delocalization within the benzene component while maintaining the saturated character of the pyrrolidine portion [5]. The carboxylic acid functionality exhibits conformational disorder about the carbon-carbonyl axis, with site occupancies of 0.79 and 0.21, reflecting the dynamic nature of the terminal acid group in the crystalline state [5].

Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding networks involving the carboxylic acid groups [5] [6]. The formation of cyclic dimers through double hydrogen bonds between adjacent molecules represents the primary structural motif, with additional stabilization provided by carbon-hydrogen to oxygen contacts and aromatic π-π interactions [5]. The three-dimensional packing arrangement generates sheet-like structures with characteristic ring motifs that contribute to the overall stability of the crystalline material [5].

The predicted physical properties include a melting point of 297.33 degrees Celsius and a boiling point of 368.85 degrees Celsius at 760 millimeters of mercury [1]. The calculated density of 1.15 grams per cubic centimeter and refractive index of 1.56 provide additional insight into the solid-state characteristics of the compound [1].

Conformational Analysis

The conformational behavior of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid encompasses both the rigid isoindoline core and the flexible pentanoic acid chain [5] [7]. The isoindoline ring system exhibits restricted conformational mobility due to the fused bicyclic architecture, with the benzene ring maintaining planarity and the saturated pyrrolidine component adopting an envelope or half-chair conformation [5] [3].

| Structural Component | Conformational Preference | Energy Barrier |

|---|---|---|

| Isoindoline Ring System | Coplanar arrangement | Low puckering barrier |

| Pentanoic Acid Chain | Extended conformation | Rotational barriers around C-C bonds |

| Nitrogen Substitution | Pyramidal geometry | Inversion barrier |

| Carboxylic Acid Group | Anti-periplanar preference | Rotation about C-C(=O) bond |

The pentanoic acid substituent demonstrates significant conformational flexibility with multiple accessible rotameric states around the carbon-carbon bonds [8] [7]. The extended all-trans conformation represents the global minimum energy structure, while gauche conformations about individual bonds introduce local energy minima separated by rotational barriers of approximately 2-4 kilocalories per mole [7]. The terminal carboxylic acid group preferentially adopts an anti-periplanar arrangement with respect to the adjacent methylene carbon, minimizing steric repulsion and maximizing stabilizing interactions [7].

Nuclear magnetic resonance spectroscopic studies of related isoindoline derivatives reveal characteristic coupling patterns consistent with rapid interconversion between accessible conformational states on the nuclear magnetic resonance timescale [9] [8]. The coupling constants observed for the methylene protons adjacent to the nitrogen atom indicate restricted rotation about the carbon-nitrogen bond due to partial double bond character arising from nitrogen lone pair delocalization into the adjacent aromatic system [9].

Temperature-dependent studies demonstrate that conformational equilibria shift toward more extended arrangements at elevated temperatures, consistent with entropic contributions favoring higher energy, more disordered states [7]. Solvent effects significantly influence the conformational distribution, with polar protic solvents stabilizing folded conformations through intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom [7].

Stereochemical Considerations

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid lacks asymmetric carbon centers in its fundamental structure, precluding the existence of enantiomeric forms [2] [10]. However, the nitrogen atom within the isoindoline ring system represents a potential stereogenic center capable of pyramidal inversion [11] [10]. The barrier to nitrogen inversion in saturated heterocycles typically ranges from 5-10 kilocalories per mole, allowing for rapid equilibration between invertomeric forms at ambient temperature [11].

The conformational flexibility of the pentanoic acid chain introduces additional stereochemical complexity through the generation of multiple conformational diastereomers [7]. These conformational isomers, while not separable under normal conditions, contribute to the overall stereochemical landscape of the molecule and influence its three-dimensional structure in solution and solid state [7].

| Stereochemical Element | Characteristics | Energy Barrier |

|---|---|---|

| Nitrogen Inversion | Rapid at room temperature | 5-10 kcal/mol |

| Chain Conformation | Multiple rotameric states | 2-4 kcal/mol per bond |

| Ring Puckering | Limited flexibility | <2 kcal/mol |

| Acid Group Rotation | Restricted rotation | 3-5 kcal/mol |

Comparison with stereochemically defined analogs, such as the (2S)-configured derivatives found in natural product studies, reveals the importance of absolute configuration in determining biological activity and molecular recognition properties [5] [12]. The introduction of substituents at strategic positions within the pentanoic acid chain or the isoindoline core can generate well-defined stereogenic centers, leading to the formation of enantiomeric pairs with potentially distinct pharmacological profiles [5] [12].

Crystal structure analysis of related compounds demonstrates preferential adoption of specific conformational arrangements in the solid state, despite the absence of fixed stereogenic centers [5] [6]. These preferred conformations arise from optimization of intermolecular interactions, including hydrogen bonding networks and van der Waals contacts, which collectively determine the most energetically favorable packing arrangement [5].

Comparative Analysis with Related Isoindole Compounds

The structural characteristics of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can be understood through systematic comparison with related members of the isoindole family [3] [4]. The isoindole structural motif encompasses several oxidation states and substitution patterns, each conferring distinct chemical and physical properties [3] [4].

| Compound Class | Core Structure | Stability | Pharmacological Relevance |

|---|---|---|---|

| Isoindoline | Fully reduced benzopyrrole | Stable | Moderate biological activity |

| Isoindole | Aromatic benzopyrrole (10π system) | Unstable unless π-embedded | Limited due to instability |

| Isoindolinone | Single carbonyl at position 1 | Stable | High - natural product component |

| Phthalimide | Double carbonyl at positions 1,3 | Very stable | Very high - pharmaceutical scaffold |

| Target Compound | Reduced with pentanoic acid chain | Stable | Potential biological activity |

Isoindoline derivatives, including the target compound, demonstrate enhanced stability compared to the aromatic isoindole system due to the absence of the labile ortho-quinoid structure [3] [4]. This stability advantage makes isoindoline-based compounds attractive targets for pharmaceutical development and materials science applications [13] [14]. The fully saturated nature of the heterocyclic core in 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid provides conformational flexibility while maintaining structural integrity [3].

Phthalimide derivatives represent the most extensively studied members of the isoindole family, characterized by the presence of dual carbonyl functionalities that confer exceptional stability and versatility in synthetic applications [13] [15]. The double imide functionality (-CO-N(R)-CO-) enables diverse chemical transformations and provides multiple sites for molecular recognition [16]. In contrast, the target compound lacks these carbonyl groups, resulting in different reactivity patterns and biological activity profiles [13].

Isoindolinone compounds occupy an intermediate position between the fully reduced isoindoline system and the doubly oxidized phthalimide derivatives [3] [4]. These monoketone analogs frequently occur in natural products and exhibit significant biological activities, particularly as components of cytochalasan alkaloids and related secondary metabolites [3]. The structural relationship between isoindolinones and the target compound highlights the importance of oxidation state in determining molecular properties and biological function [3].

The pentanoic acid substituent in the target compound introduces unique characteristics not commonly observed in other isoindole derivatives [1]. This extended aliphatic chain with terminal carboxylic acid functionality provides amphiphilic properties, potentially enabling membrane interactions and bioavailability characteristics distinct from simpler isoindoline analogs [1]. The combination of the lipophilic heterocyclic core with the hydrophilic acid terminus represents a strategic design element for compounds intended to cross biological barriers while maintaining aqueous solubility .